Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an intricate and versatile compound. Its molecular structure features a thiadiazole ring fused with a thiol-ester and an ethyl group, suggesting significant reactivity and a broad scope of applications. This compound is of particular interest in various fields due to its unique chemical properties and potential utility in diverse scientific applications.
Preparation Methods
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be synthesized through several chemical pathways:
Synthetic Routes
Method 1: : Condensation of 2-ethylbutanamide with 2-mercaptoacetic acid in the presence of a dehydrating agent to form an intermediate, which is then cyclized with thionyl chloride to produce the thiadiazole ring. The resulting thiadiazole intermediate is subsequently esterified using ethanol and a suitable esterification catalyst.
Method 2: : Direct synthesis via a one-pot reaction involving 2-ethylbutanamide, carbon disulfide, and ethyl chloroacetate in an alkaline medium, leading to the formation of the desired compound.
Reaction Conditions
Typical reaction conditions include anhydrous solvents, controlled temperatures (ranging from 0°C to 80°C), and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production typically employs large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, reflecting its rich reactivity:
Types of Reactions
Oxidation: : The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The ester moiety can be reduced to an alcohol or further reduced to a primary thiol.
Substitution: : The thiadiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nitrating agents under mild acidic or basic conditions.
Major Products
Oxidation: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)sulfinyl)acetate or its sulfonyl analog.
Reduction: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate has numerous applications in scientific research:
Chemistry
Utilized as a precursor in the synthesis of more complex molecules due to its reactive ester and thiadiazole functionalities.
Acts as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology
Studied for its potential bioactivity, including antimicrobial and antifungal properties.
Investigated for its potential as an enzyme inhibitor.
Medicine
Explored as a possible candidate in the design of new pharmaceutical compounds, particularly in drug discovery and development.
Industry
Employed in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects depends on its specific application:
Molecular Targets
Enzymes involved in metabolic pathways or microbial cell wall synthesis.
Receptors or ion channels in biological systems.
Pathways Involved
Inhibition of enzyme activity through competitive or non-competitive binding.
Disruption of microbial cell walls leading to cell lysis.
Comparison with Similar Compounds
When compared with other similar compounds, ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrates unique characteristics:
Similar Compounds
Ethyl 2-((5-(2-butylamido)-1,3,4-thiadiazol-2-yl)thio)acetate.
Ethyl 2-((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)acetate.
Uniqueness
The presence of a 2-ethylbutanamido group provides distinct steric and electronic properties, influencing reactivity and biological activity.
Its synthesis pathways offer more efficient and selective production methods, enhancing its appeal for industrial and research applications.
This compound’s wide array of potential uses and unique chemical properties make it a valuable subject for ongoing research and development. Intrigued? What should we dive deeper into?
Properties
IUPAC Name |
ethyl 2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-4-8(5-2)10(17)13-11-14-15-12(20-11)19-7-9(16)18-6-3/h8H,4-7H2,1-3H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXHSXVEHNIENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.